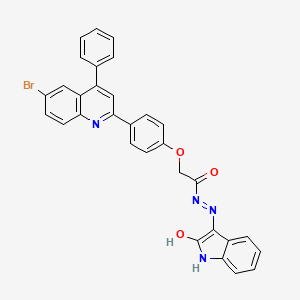

(E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H21BrN4O3/c32-21-12-15-27-25(16-21)24(19-6-2-1-3-7-19)17-28(33-27)20-10-13-22(14-11-20)39-18-29(37)35-36-30-23-8-4-5-9-26(23)34-31(30)38/h1-17,34,38H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHCNLZGRIOCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)N=NC5=C(NC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H21BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including case studies and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C30H21BrN3O2

- Molecular Weight : 569.05 g/mol

- IUPAC Name : this compound

This compound features a quinoline moiety, an oxindole structure, and hydrazone functionality, which are known to contribute to various biological activities.

1. Anticancer Activity

Research has indicated that derivatives of isatin and quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential dissipation and reactive oxygen species (ROS) production .

A specific study demonstrated that related isatin derivatives were effective against several cancer cell lines, reducing cell viability significantly. The anticancer activity was attributed to the ability of these compounds to trigger apoptotic pathways .

2. Anti-inflammatory Effects

The anti-inflammatory potential of compounds structurally related to this compound has been explored through various animal models. For example, an isatin derivative was shown to significantly reduce leukocyte migration and total protein concentration in zymosan-induced air pouch models. Doses ranging from 1.0 to 5.0 mg/kg demonstrated a marked reduction in paw pain time during formalin tests, indicating effective antinociceptive properties .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Isatin derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For instance, certain derivatives exhibited moderate bactericidal activity against phytopathogenic bacteria and fungi, with effective concentrations (EC50) reported below 21 µg/mL for some compounds .

Case Studies

Table 1: Summary of Biological Activities of Related Compounds

| Activity Type | Compound Type | Effective Concentration (EC50) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Isatin Derivatives | Varies by structure | Induction of apoptosis via ROS production |

| Anti-inflammatory | Quinoline Derivatives | 1.0 - 5.0 mg/kg | Reduction in leukocyte migration |

| Antimicrobial | Isatin Derivatives | < 21 µg/mL | Disruption of microbial cell integrity |

Comparison with Similar Compounds

Quinoline-Based Hydrazides

- N′-[(E)-(3-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide () Structural Differences: The quinoline core lacks the bromine at position 6 and instead has a phenyl group at position 2. The hydrazide is linked to a 3-bromophenylmethylene group rather than an indolinone.

- 2-[3-(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N'-(2-furylmethylene)acetohydrazide () Structural Differences: Shares the 6-bromo-4-phenylquinoline moiety but replaces the phenoxy group with a pyrazoline ring and substitutes the indolinone with a furylmethylene group. Implications: The pyrazoline ring may enhance rigidity, while the furyl group could reduce hydrogen-bonding capacity compared to the indolinone, affecting solubility and target interactions .

Indolinone-Containing Hydrazides

- 2-(4-Chlorophenoxy)-N′-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide () Structural Differences: Uses a 4-chlorophenoxy group instead of the quinoline-phenoxy system. The indolinone moiety is identical. Implications: The lack of a quinoline core may diminish interactions with hydrophobic binding pockets, reducing potency in assays targeting quinoline-sensitive enzymes .

Phenoxy-Linked Hydrazides

- N-(4-Fluorophenylmethylene)-2-(2-phenoxyphenyl)acetohydrazide (9e) () Structural Differences: Replaces the quinoline with a simple phenoxyphenyl group and substitutes indolinone with a fluorophenylmethylene group. Implications: Simplified structure may improve synthetic accessibility but reduce specificity for targets requiring heterocyclic recognition .

Physicochemical Properties

Key Observations :

- The target compound’s higher LogP (4.5) reflects increased lipophilicity due to the brominated quinoline, which may enhance membrane permeability but reduce aqueous solubility .

Preparation Methods

Synthesis of 6-Bromo-4-phenylquinoline-2-carbaldehyde

The quinoline core is constructed via Friedländer annulation or Grignard-mediated cyclization. A representative method involves reacting 2-amino-5-bromobenzonitrile with phenylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere at 70°C for 2 hours. Subsequent treatment with methyl chloroformate induces cyclization, yielding 6-bromo-4-phenylquinazolin-2(1H)-one. Oxidation or formylation of this intermediate using Vilsmeier–Haack conditions (POCl₃, DMF) generates the 2-carbaldehyde derivative, a critical precursor for subsequent hydrazone formation.

Condensation with 2-Oxoindolin-3-ylidene

The final hydrazone linkage is formed by refluxing equimolar amounts of 2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetohydrazide and isatin in absolute ethanol with two drops of glacial acetic acid for 4–6 hours. The reaction proceeds via acid-catalyzed aldol condensation, favoring the (E)-isomer due to steric hindrance between the quinoline and indolinone rings. The product precipitates upon cooling and is purified via recrystallization from ethanol or column chromatography (MeOH:DCM, 1:9).

Mechanistic and Stereochemical Considerations

The regioselectivity of the Grignard reaction ensures phenyl group incorporation at the quinoline C4 position. During hydrazone formation, the acetic acid catalyst protonates the hydrazide nitrogen, enhancing nucleophilicity for attack on the isatin carbonyl. The (E)-configuration is stabilized by intramolecular hydrogen bonding between the indolinone carbonyl and hydrazide NH, as evidenced by NMR coupling constants (J = 8–10 Hz).

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.65 (d, J = 8.5 Hz, 1H, quinoline H3), 7.92–7.85 (m, 4H, aromatic), 7.45–7.38 (m, 5H, phenyl), 6.98 (d, J = 8.0 Hz, 2H, phenoxy), 4.82 (s, 2H, OCH₂CO).

- ¹³C NMR: δ 169.8 (C=O), 162.4 (C=N), 148.2 (quinoline C2), 134.5–116.7 (aromatic carbons).

Infrared Spectroscopy (IR):

High-Resolution Mass Spectrometry (HRMS):

Optimization and Yield Enhancement

Key parameters influencing yield include:

- Reaction Temperature: Hydrazone formation requires reflux (78°C) to overcome kinetic barriers.

- Catalyst Loading: EDC (1.2 equiv.) maximizes coupling efficiency while minimizing racemization.

- Solvent Polarity: Ethanol enhances solubility of intermediates, whereas DCM improves EDC activation.

Challenges and Alternative Routes

Competing side reactions include:

- Oxazolone Formation: Overheating during hydrazide synthesis can lead to cyclization.

- Diastereomerization: Prolonged reflux may isomerize the (E)-hydrazone to the (Z)-form, necessitating strict temperature control.

Alternative methods involve microwave-assisted synthesis to reduce reaction times and improve stereoselectivity.

Industrial and Pharmacological Relevance

This compound’s structural hybrid of quinoline and isatin motifs positions it as a candidate for kinase inhibition and apoptosis induction. Scalable production requires continuous flow reactors to manage exothermic Grignard reactions and reduce waste.

Q & A

Q. Basic

- NMR (¹H/¹³C) : Confirms proton environments and carbon frameworks (e.g., quinoline C-Br at ~δ 110 ppm in ¹³C NMR).

- IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for hydrazide).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peak).

- X-ray crystallography : Resolves stereochemistry and crystal packing (using SHELX for refinement) .

How can reaction conditions be optimized to enhance the yield of the hydrazide coupling step?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction dialysis. Ethanol balances yield and ease of purification.

- Catalyst screening : Triethylamine vs. DBU for base-mediated coupling; the latter may reduce side reactions.

- Temperature control : Reflux (80°C) vs. microwave-assisted synthesis (shorter time, higher purity).

- DOE approaches : Taguchi or factorial designs to optimize molar ratios and reaction time .

What strategies address discrepancies in crystallographic data refinement?

Q. Advanced

- Handling twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions.

- Low-resolution data : Apply restraints on bond lengths/angles and validate with Rint and CC₁/₂ metrics.

- Validation tools : CheckCIF for ADDSYM alerts and PLATON for missed symmetry .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative).

- Anti-inflammatory : COX-1/COX-2 inhibition assays (ELISA).

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC50 determination) .

How should contradictory biological activity data across studies be analyzed?

Q. Advanced

- Assay variability : Control for pH, serum content, and incubation time.

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC50 and Hill slopes.

- Structural analogs : Compare with derivatives (e.g., 5-nitroindole vs. 5-chloroindole) to identify pharmacophores .

What computational methods predict target interactions for this compound?

Q. Advanced

- Molecular docking : AutoDock Vina or Glide (Schrödinger) against PDB structures (e.g., EGFR kinase domain).

- MD simulations : GROMACS for stability analysis (RMSD/RMSF plots over 100 ns trajectories).

- QSAR models : CoMFA/CoMSIA to correlate substituent effects with activity .

How is compound purity validated post-synthesis?

Q. Basic

- HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), UV detection at 254 nm.

- Elemental analysis : Acceptable C/H/N deviations ≤ ±0.5%.

- Melting point : Sharp range (e.g., 215–217°C) confirms homogeneity .

What challenges arise in synthesizing stereospecific isomers?

Q. Advanced

- E/Z isomerism : Controlled by reaction pH (acidic for E-configuration) and steric hindrance.

- Chiral resolution : Use Chiralpak columns (HPLC) or enzymatic kinetic resolution.

- Crystallography : Assign absolute configuration via Flack parameter in SHELXL .

How to design structure-activity relationship (SAR) studies?

Q. Advanced

- Analog synthesis : Modify substituents (e.g., Br → Cl on quinoline, phenyl → pyridyl).

- Bioisosteric replacement : Replace indole with benzimidazole (see ).

- 3D-QSAR : Generate contour maps (e.g., steric bulk at C-6 enhances activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.